molecular formula C19H11ClF4N2O2 B2690258 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946247-88-7

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2690258
CAS No.: 946247-88-7
M. Wt: 410.75
InChI Key: GUMMHGVRRFSEDE-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen substitutions

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the halogenated phenyl groups: This step often involves the use of halogenated benzyl halides and appropriate nucleophiles under conditions that promote nucleophilic substitution.

    Coupling reactions: The final step may involve coupling the intermediate compounds using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction to form the desired product.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties due to its halogen substitutions make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar compounds to 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide include:

    1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,4-difluorophenyl)-1,2-dihydropyridine-3-carboxamide: Differing by one less fluorine atom, this compound may have slightly different electronic properties and biological activity.

    1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(3,4-difluorophenyl)-1,2-dihydropyridine-3-carboxamide: The position of the fluorine atoms can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF4N2O2/c20-12-4-1-5-13(21)11(12)9-26-8-2-3-10(19(26)28)18(27)25-15-7-6-14(22)16(23)17(15)24/h1-8H,9H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMMHGVRRFSEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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